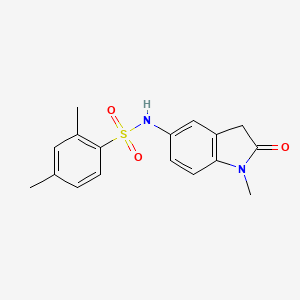

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

2,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dimethyl-substituted benzene ring and a 1-methyl-2-oxoindolin-5-yl group attached to the sulfonamide nitrogen. The indolinone moiety (2-oxoindoline) introduces a cyclic amide structure, which may enhance hydrogen-bonding interactions and influence biological activity.

Properties

IUPAC Name |

2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-4-7-16(12(2)8-11)23(21,22)18-14-5-6-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIWXJQLKOQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Oncology

The compound has shown promising results in cancer research, particularly as an inhibitor of specific proteins involved in tumor growth.

Mechanism of Action :

- Acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway.

- Inhibition leads to stabilization and activation of p53, promoting apoptosis in cancer cells.

Biological Activity Data :

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | >1000 | Low cytotoxicity observed |

Case Study 1: Cancer Therapeutics

A study using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Infectious Disease Treatment

The compound has also been investigated for its potential antimalarial properties.

Antimalarial Activity :

Research indicated moderate effectiveness against Plasmodium falciparum, the causative agent of malaria. Further studies are required to optimize its efficacy against resistant strains.

Biological Activity Data :

| Activity | Model | IC50 (nM) | Comments |

|---|---|---|---|

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |

Case Study 2: Antiparasitic Activity

In a focused study on antimalarial properties, the compound showed moderate effectiveness against Plasmodium falciparum. The findings suggested that structural modifications could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N,4-Dimethyl-N-(1-(p-Tolyl)-1H-Indol-2-yl)Benzenesulfonamide (3da)

- Structure: Contains an indole ring substituted with a p-tolyl group instead of the indolinone moiety.

- Molecular Formula : C₁₉H₂₁N₂O₂S (HRMS [M+H]⁺: 341.1318) .

- This structural variation likely impacts solubility and receptor interactions.

- Synthesis : Prepared via electrochemical C–H amidation using heteroarenes and sulfonamide precursors .

N,4-Dimethyl-N-(Phenyl-Ethynyl)Benzenesulfonamide (1a)

- Structure: Features an ethynylphenyl group rather than the indolinone substituent.

- Reactivity : Oxidized to α-keto imides using DMSO under microwave irradiation, demonstrating the sulfonamide’s versatility in forming electrophilic intermediates .

- Application: Highlights the role of substituents in directing reactivity; the electron-deficient ethynyl group facilitates oxidation, whereas the indolinone’s cyclic amide may stabilize the structure .

N,4-Dimethyl-N-(5-Oxo-5-Phenylpentyl)Benzenesulfonamide (2bd)

- Structure: A linear pentyl chain with a terminal ketone replaces the indolinone group.

- Synthesis : Produced via NaH-mediated aryne chemistry and Grignard addition, yielding a 91% isolated product .

- Comparison: The flexible alkyl chain may confer different conformational dynamics compared to the rigid indolinone, affecting binding affinity in biological systems .

N-(1,3-Benzodioxol-5-yl)-2-Methylbenzenesulfonamide

- Structure: Substituted with a benzodioxole group instead of indolinone.

- Molecular Weight : 291.32 g/mol (vs. ~330–350 g/mol estimated for the target compound) .

Tabulated Comparison of Key Compounds

*Estimated based on structural analysis.

Structural and Functional Implications

- Indolinone vs.

- Rigidity vs. Flexibility: The indolinone’s cyclic structure imposes conformational constraints, unlike the linear alkyl chain in 2bd, which may enhance target specificity .

- Electronic Effects : Electron-withdrawing groups (e.g., 2,4-dimethylbenzene) in the target compound may modulate sulfonamide acidity and reactivity compared to electron-rich substituents like benzodioxole .

Biological Activity

2,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research has indicated that compounds similar to 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit various mechanisms of action:

- Inhibition of Enzymes : Many sulfonamides act as inhibitors of carbonic anhydrases and other enzymes, impacting metabolic pathways.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or pathways involved in tumor growth.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, a related compound demonstrated significant inhibition of c-MET kinase activity with an IC50 value of 8.1 μM . This suggests that modifications to the sulfonamide structure can enhance its efficacy against cancer cells.

Enzyme Inhibition

The compound is hypothesized to inhibit various enzymes critical for cellular functions. For example, sulfonamides have been shown to inhibit carbonic anhydrase II selectively, which is crucial in conditions like glaucoma . The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Study 1: c-MET Inhibition

A study evaluated the inhibitory effects of a series of compounds on c-MET kinase. Among these, 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibited promising results with substantial inhibition rates at concentrations as low as 20 μM .

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the compound's effect on carbonic anhydrase II. The results indicated that it could reduce intraocular pressure effectively when administered topically in ocular formulations . This highlights its potential therapeutic application in treating glaucoma.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolic pathways is essential for evaluating the biological activity of any drug candidate. The metabolism of sulfonamides often involves hydroxylation and N-hydroxylation processes, leading to various metabolites that may retain or alter biological activity.

| Metabolite | Retention Time (min) | Mass Transition (m/z) | Biological Activity |

|---|---|---|---|

| M1 | 6.7 | 254→117 | Moderate inhibition |

| M2 | 8.7 | 254→133 | High inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.